

Application Notes and Protocols: Iceane as a Molecular Building Block in Synthesis

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Compound of Interest

Compound Name:	<i>Iceane</i>
CAS No.:	53283-19-5
Cat. No.:	B13952405

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Iceane (tetracyclo[5.3.1.12,6.04,9]dodecane) is a saturated polycyclic hydrocarbon with a highly symmetrical and rigid cage-like structure (D_{3h} point group).[1] Its unique three-dimensional architecture, composed of two chair and three boat cyclohexane rings, offers a strain-free yet conformationally restricted scaffold.[1] In recent years, the use of rigid, three-dimensional molecular building blocks has gained significant traction in medicinal chemistry and drug design. Saturated polycyclic hydrocarbons, such as adamantane and cubane, are increasingly utilized as bioisosteres for aromatic rings to improve the physicochemical properties of drug candidates, including solubility and metabolic stability.

Iceane, with its distinct geometry, presents an attractive, under-explored scaffold for the synthesis of novel chemical entities. Its rigid framework can serve as a non-planar core to orient pharmacophoric groups in a precise and predictable manner, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the lipophilic nature of the **iceane** core can be strategically employed to modulate the overall properties of a drug

molecule. These application notes provide an overview of the synthesis of **iceane** and its derivatives, their potential applications in drug discovery, and detailed experimental protocols.

Applications in Synthesis and Drug Discovery

The primary application of **iceane** in synthesis is as a rigid molecular scaffold. By functionalizing the **iceane** core at its bridgehead or other positions, chemists can create a diverse array of derivatives with specific three-dimensional arrangements of functional groups.

1. Bioisosteric Replacement:

Similar to other cage hydrocarbons like bicyclo[1.1.1]pentane, **iceane** can be employed as a bioisostere for phenyl rings.^[2] This substitution can lead to significant improvements in the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. The three-dimensional, sp³-rich nature of the **iceane** core can disrupt planarity, which often improves aqueous solubility and reduces metabolic degradation that can occur on aromatic rings.

2. Conformational Constraint in Drug Design:

The rigidity of the **iceane** scaffold can be leveraged to lock flexible drug molecules into a specific, biologically active conformation.^[3] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity. By using the **iceane** core, medicinal chemists can explore novel regions of chemical space and design molecules with improved potency and selectivity.^[4]

3. Scaffold for Combinatorial Chemistry:

The symmetrical nature of **iceane** allows for the systematic introduction of functional groups at various positions. This makes it a suitable scaffold for the creation of compound libraries for high-throughput screening. Late-stage functionalization of the **iceane** core can provide rapid access to a wide range of analogs for structure-activity relationship (SAR) studies.^[2]

Data Presentation

Table 1: Physicochemical Properties of Iceane

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₈	[1]
Molar Mass	162.28 g/mol	Calculated
Melting Point	325 °C (sublimes)	[1]
Crystal System	Hexagonal	[5]
Point Group	D _{3h}	[1]

Table 2: Spectroscopic Data for Iceane

Spectroscopy	Key Features	Reference
^1H NMR	Due to the high symmetry, all 18 protons are equivalent, resulting in a single peak. The exact chemical shift depends on the solvent.	[6]
^{13}C NMR	Similarly, all 12 carbon atoms are equivalent, leading to a single resonance in the spectrum.	[6]
IR Spectroscopy	The spectrum is characterized by C-H stretching vibrations around $2900\text{-}3100\text{ cm}^{-1}$ and C-C bond vibrations in the fingerprint region. The absence of other functional group signals confirms the hydrocarbon structure.	[6]
Mass Spectrometry	The molecular ion peak (M^+) is observed at $m/z = 162$. Fragmentation patterns are typical for saturated hydrocarbons, involving the loss of alkyl fragments.	[7]

Experimental Protocols

Protocol 1: Synthesis of Iceane (Tetracyclo[5.3.1.12,6.04,9]dodecane)

This protocol is based on the synthesis reported by Hamon and Taylor.[1] The key steps involve the formation of key intermediates tricyclo[5.3.1.04,9]undec-5-en-2-one and tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol, leading to chloro**iceane** isomers which are then reduced to **iceane**.[1]

Materials:

- endo,exo- and endo,endo-2,4-dibromohomoadamantanes
- Hexamethylphosphoric triamide (HMPT)
- Diethyl ether
- Appropriate reagents for subsequent transformations to chloro**iceane** and reduction (as detailed in the original literature)

Procedure:

- Dehydrobromination: A mixture of endo,exo- and endo,endo-2,4-dibromohomoadamantanes is heated at 180 °C in hexamethylphosphoric triamide (HMPT) to yield tricyclo[5.3.1.04,9]undeca-2,5-diene.[\[1\]](#)
- Intramolecular [2+2] Cycloaddition: The resulting diene is subjected to direct photoexcitation in diethyl ether to induce an intramolecular [2+2] cycloaddition, forming 3,5-dehydronor**iceane**.[\[1\]](#)
- Further Transformations: The 3,5-dehydronor**iceane** is then converted through a series of steps, including the formation of tricyclo[5.3.1.04,9]undec-5-en-2-one and tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol, to the exo and endo isomers of chloro**iceane**.[\[1\]](#)
- Reduction to **Iceane**: The chloro**iceane** isomers are reduced to afford the final product, **iceane**.[\[1\]](#)

Note: For detailed reaction conditions, stoichiometry, and purification methods, it is essential to consult the original publication by Hamon, D. P. G. & Taylor, G. F. in the Australian Journal of Chemistry, 1976, 29(8), 1721–1734.[\[1\]](#)

Protocol 2: General Procedure for Bridgehead Functionalization of Iceane Analogs

This protocol outlines a conceptual approach for the functionalization at the bridgehead positions of the **iceane** core, inspired by methodologies developed for other rigid scaffolds like bicyclo[1.1.1]pentane.^{[2][8]}

Materials:

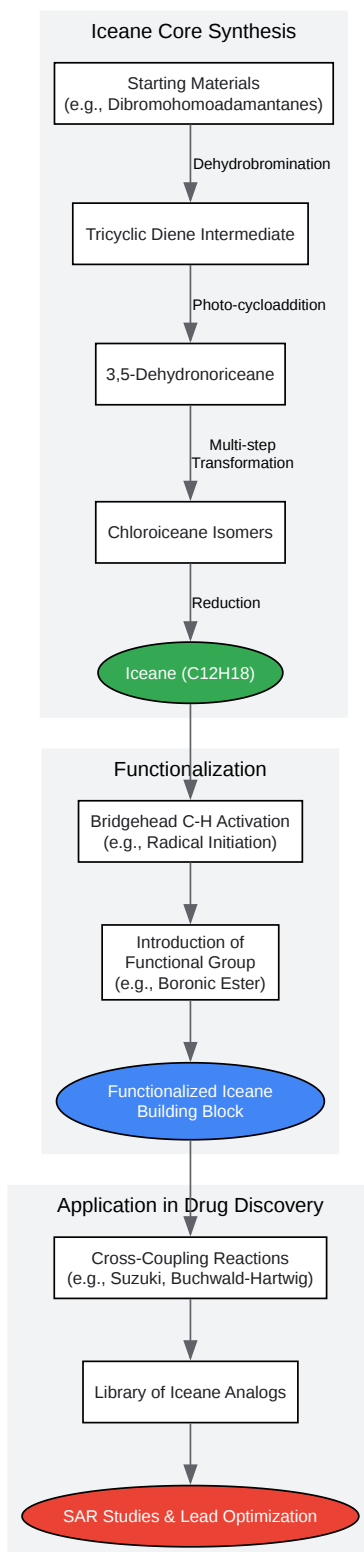
- **Iceane** or a suitable precursor
- Reagents for radical initiation (e.g., AIBN)
- Functionalizing agent (e.g., a source of boronate esters for subsequent cross-coupling)
- Appropriate solvent

Procedure:

- **Activation of Bridgehead C-H bond:** The inert C-H bond at the bridgehead position of the **iceane** core needs to be activated. This can be conceptually achieved through radical-based transformations.
- **Functional Group Introduction:** The activated bridgehead position can then react with a suitable functionalizing agent. For example, introduction of a boronic ester at this position would create a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
- **Purification:** The functionalized **iceane** derivative is purified using standard techniques such as column chromatography or recrystallization.
- **Characterization:** The structure of the product is confirmed by spectroscopic methods (NMR, IR, and MS).

Mandatory Visualization

Experimental Workflow: Synthesis and Functionalization of Iceane



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